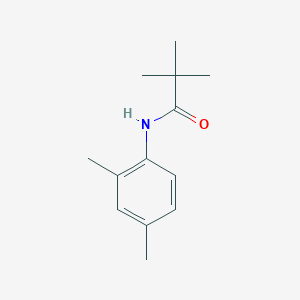
Clofenoxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofenoxyde is an organic compound with the molecular formula C16H12Cl2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique chemical structure, which includes two chlorine atoms and an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clofenoxyde can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with 4-chlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Clofenoxyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of phenolic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenolic derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Clofenoxyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain infections.
Industry: Utilized in the production of various chemical products, including pesticides and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Clofenoxyde involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with cell wall synthesis and protein function.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenol: Shares structural similarities with Clofenoxyde but lacks the ether linkage.
4-Chlorophenoxyacetic Acid: Another structurally related compound used in the synthesis of this compound.
Phenoxyacetic Acid Derivatives: A class of compounds with similar chemical properties and applications.
Uniqueness of this compound: this compound is unique due to its specific combination of chlorine atoms and ether linkage, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
3030-53-3 |
|---|---|
Formule moléculaire |
C16H12Cl2O3 |
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
2-chloro-1-[4-[4-(2-chloroacetyl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H12Cl2O3/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-8H,9-10H2 |
Clé InChI |
JVVSVPLSTGMSJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl |
| 3030-53-3 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
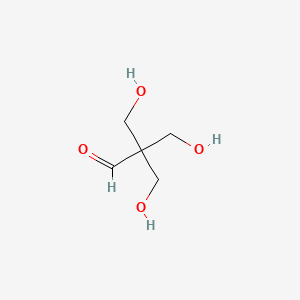
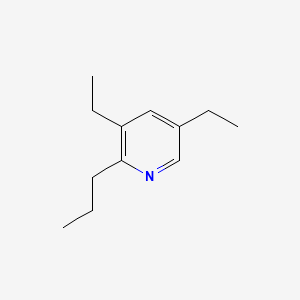
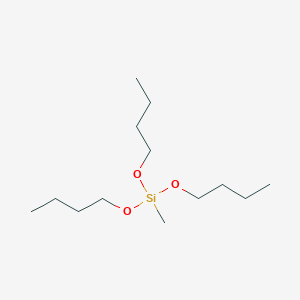
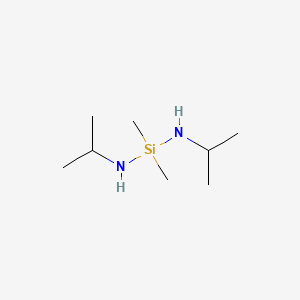
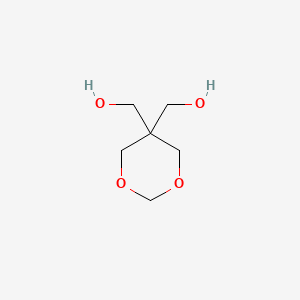
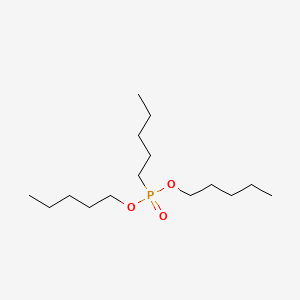
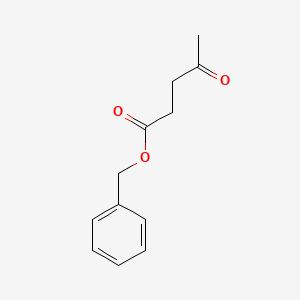
![10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE](/img/structure/B1596537.png)
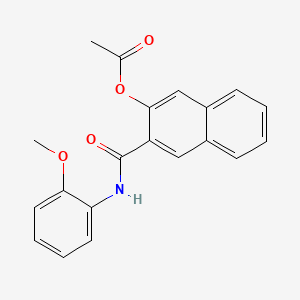
![Acetic acid,2-[(aminoiminomethyl)thio]-](/img/structure/B1596539.png)
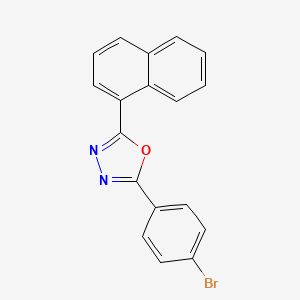
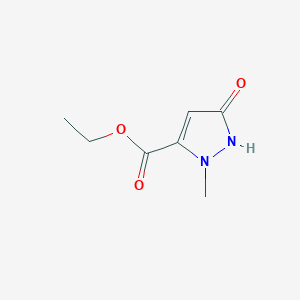
![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
